molecular formula C22H17N B3189922 2-(Diphenylmethyl)quinoline CAS No. 3678-74-8

2-(Diphenylmethyl)quinoline

Cat. No. B3189922
CAS RN: 3678-74-8
M. Wt: 295.4 g/mol
InChI Key: AJWFCDRUFLWOPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diphenylmethyl)quinoline is a chemical compound with the molecular formula C22H17N . It is a quinoline derivative, which is a class of compounds that have a double-ring structure containing a benzene ring fused with a pyridine moiety .


Synthesis Analysis

Quinolines can be synthesized from α,β-unsaturated aldehydes . The synthesis involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline . Various synthesis protocols have been reported, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation .


Molecular Structure Analysis

The molecular structure of 2-(Diphenylmethyl)quinoline consists of a quinoline core with a diphenylmethyl group attached at the 2-position . The quinoline core itself is a heterocyclic compound with a double-ring structure containing a benzene ring fused with a pyridine ring .


Chemical Reactions Analysis

Quinolines can undergo various transformations due to the presence of the double ring structure and a heteroatom (N) in their molecules. These transformations include alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .


Physical And Chemical Properties Analysis

The average mass of 2-(Diphenylmethyl)quinoline is 295.377 Da, and its monoisotopic mass is 295.136108 Da .

Future Directions

Quinoline and its derivatives have received considerable attention due to their broad spectrum of bioactivity and potential applications in medicinal and synthetic organic chemistry . Future research may focus on developing greener and more sustainable chemical processes for the synthesis of quinoline derivatives , as well as exploring their potential biological and pharmaceutical activities .

properties

CAS RN

3678-74-8

Product Name

2-(Diphenylmethyl)quinoline

Molecular Formula

C22H17N

Molecular Weight

295.4 g/mol

IUPAC Name

2-benzhydrylquinoline

InChI

InChI=1S/C22H17N/c1-3-10-18(11-4-1)22(19-12-5-2-6-13-19)21-16-15-17-9-7-8-14-20(17)23-21/h1-16,22H

InChI Key

AJWFCDRUFLWOPL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC4=CC=CC=C4C=C3

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC4=CC=CC=C4C=C3

Other CAS RN

3678-74-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.